N-(三苯甲基)甘氨酸乙酯

描述

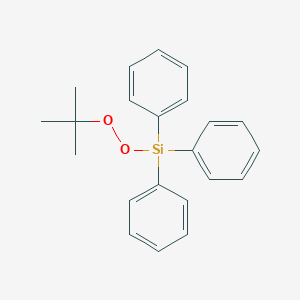

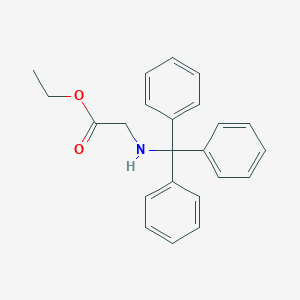

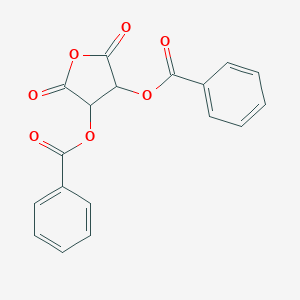

The compound "N-(Triphenylmethyl)glycine ethyl ester" is a derivative of glycine, an amino acid, which has been modified to include a triphenylmethyl protective group and an ethyl ester moiety. This modification is typically employed to alter the physical and chemical properties of the amino acid for various synthetic applications. The papers provided discuss various derivatives of glycine esters, which are structurally related to "N-(Triphenylmethyl)glycine ethyl ester" and provide insights into their synthesis, structure, and reactivity.

Synthesis Analysis

The synthesis of glycine ester derivatives often involves the use of phase-transfer catalysis, as seen in the preparation of ethyl N-(diphenylmethylene)glycinate, which can undergo monoalkylations, dialkylations, and Michael additions under solid-liquid phase-transfer catalysis conditions . Controlled mono- and dialkylation of ethyl N-diphenylmethyleneglycinate is another method to introduce substituents at the alpha position of glycine esters . Additionally, the synthesis of enantioselective compounds, such as the alkylation of N-(Diphenylmethylene)glycinate tert-butyl ester to produce chiral amino acid derivatives, is of significant interest . These methods could potentially be adapted for the synthesis of "N-(Triphenylmethyl)glycine ethyl ester" by choosing appropriate protecting groups and reaction conditions.

Molecular Structure Analysis

The molecular structure of glycine ester derivatives is crucial for their reactivity and potential applications. For instance, the structure and conformation of ethyl-N-[(5,5-diphenyl)-4-oxo-2-imidazolidyl]glycinate have been reported, providing insights into the possible tautomers and conformations of the amino ester chain . The crystal structure of related compounds, such as 3-triorganostannyl-N-diphenylmethylenealanine esters, reveals intramolecular coordination, which could influence the reactivity and stability of the compounds . These structural analyses are essential for understanding how modifications like the triphenylmethyl group might affect the overall conformation and reactivity of "N-(Triphenylmethyl)glycine ethyl ester."

Chemical Reactions Analysis

Glycine ester derivatives participate in various chemical reactions, which can be used to synthesize complex molecules. For example, N-benzylidene glycine ethyl ester reacts with fulvenes to give hetero [6+3] cycloaddition adducts, providing a novel route to pyrindines . The reactivity of N-(diazoacetyl)glycine ethyl ester with different reagents leads to the formation of various substituted products, demonstrating the versatility of these compounds in synthetic chemistry . These reactions highlight the potential of "N-(Triphenylmethyl)glycine ethyl ester" to serve as an intermediate in the synthesis of diverse organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of glycine ester derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity. For instance, the enantioselective alkylation of N-(Diphenylmethylene)glycinate tert-butyl ester results in the formation of chiral compounds with specific physical and chemical characteristics . The intramolecular coordination observed in 3-triorganostannyl-N-diphenylmethylenealanine esters affects their IR and NMR data, indicating changes in their chemical properties . These properties are critical for the application of "N-(Triphenylmethyl)glycine ethyl ester" in various chemical processes.

科学研究应用

合成α-取代和α,α-二取代α-氨基酸乙基N-二苯甲基甘氨酸酯,与N-(三苯甲基)甘氨酸乙酯相关的化合物,在合成单烷基化和二烷基化甘氨酸酯中起着关键作用,这对于发展α-取代和α,α-二取代α-氨基酸至关重要。这些酸在肽合成和制药领域有着众多应用(Ezquerra et al., 1993)。

促进新型环加成反应与N-(三苯甲基)甘氨酸乙酯密切相关的N-苄亚甘氨酸乙酯,用于与富勒烯进行反应,产生杂[6+3]环加成产物。这种方法是合成[2]吡啶的高效且新颖途径,展示了该化合物在有机合成中的多功能性(Hong et al., 2003)。

创建具有二肽侧链的聚磷酸酯与N-(三苯甲基)甘氨酸乙酯类似的二肽丙氨酸甘氨酸酯,用于创建聚磷酸酯。这些具有二肽侧链的聚合物在材料科学中具有潜在应用,特别是由于其对水解的敏感性(Weikel et al., 2009)。

开发低粘度氨基酸离子液体研究涉及N-烷基取代甘氨酸酯离子液体,是N-(三苯甲基)甘氨酸乙酯的衍生物,导致合成了粘度较低的氨基酸离子液体。这些物质具有各种应用的有希望特性,包括其热稳定性和相行为(He et al., 2009)。

凝胶化和自组装性能氨基酸功能化的三苯基乙烯,具有类似甘氨酸乙酯的侧链,展示出显著的凝胶化和自组装性能。这些与N-(三苯甲基)甘氨酸乙酯相关的物质,在制备有机凝胶方面有应用,并由于其独特的结构性能,在有机电子器件中具有潜力(Meegan et al., 2017)。

属性

IUPAC Name |

ethyl 2-(tritylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2/c1-2-26-22(25)18-24-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,24H,2,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFYNMFIEFNYRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294454 | |

| Record name | ethyl n-tritylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Triphenylmethyl)glycine ethyl ester | |

CAS RN |

18514-46-0 | |

| Record name | 18514-46-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl n-tritylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-TRITYLGLYCINE ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)

![Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B96285.png)

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)